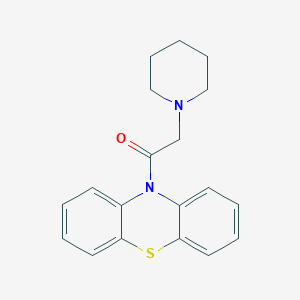

10-(1-piperidinylacetyl)-10H-phenothiazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of phenothiazine derivatives often involves palladium-catalyzed amination reactions. For instance, the synthesis of related compounds has been demonstrated through processes that yield isomeric molecules, showcasing the versatility of phenothiazine as a core structure for chemical modification (Nikulin, Voskoboynikov, & Suponitsky, 2008). These methods highlight the foundational steps that could be adapted for synthesizing 10-(1-piperidinylacetyl)-10H-phenothiazine.

Molecular Structure Analysis

The molecular structure of phenothiazines is characterized by its tricyclic system, where the presence of nitrogen and sulfur atoms provides a distinct chemical framework. This structure supports a wide range of modifications, leading to various derivatives with significant biological and chemical properties (Mosnaim et al., 2006). Detailed characterizations, such as Mass spectroscopy, NMR, and SCXRD, have been applied to phenothiazine derivatives to explore their intermolecular interactions and geometries, offering insights into the structural aspects of 10-(1-piperidinylacetyl)-10H-phenothiazine (Hussain et al., 2020).

Chemical Reactions and Properties

Phenothiazine and its derivatives undergo a variety of chemical reactions, providing a broad spectrum of pharmacological activities. The reactivity of phenothiazine derivatives can be tailored through substitutions at different positions, influencing their biological activities and interactions with metal ions, as demonstrated by novel phenothiazine-containing cruciforms (Hauck et al., 2007). These reactions underline the chemical versatility of phenothiazine derivatives, including 10-(1-piperidinylacetyl)-10H-phenothiazine.

Mécanisme D'action

Safety and Hazards

Orientations Futures

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, research in this area is likely to continue to be a focus in the future.

Propriétés

IUPAC Name |

1-phenothiazin-10-yl-2-piperidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2OS/c22-19(14-20-12-6-1-7-13-20)21-15-8-2-4-10-17(15)23-18-11-5-3-9-16(18)21/h2-5,8-11H,1,6-7,12-14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAOXTUXETQWGLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(10H-phenothiazin-10-yl)-2-(piperidin-1-yl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-acetyl-3-thienyl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide](/img/structure/B5636238.png)

![(1R*,3S*)-7-[(2-ethyl-1H-imidazol-1-yl)acetyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5636242.png)

![(4-fluorobenzyl)[4-(1-pyrrolidinyl)phenyl]amine](/img/structure/B5636252.png)

![(3aS*,10aS*)-2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5636274.png)

![2-[6-phenyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]phenol](/img/structure/B5636283.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5636330.png)

![N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-4-piperidin-3-ylbenzamide](/img/structure/B5636341.png)